
4-Bromo-1-methyl-1H-1,2,3-benzotriazole
Übersicht
Beschreibung
4-Bromo-1-methyl-1H-1,2,3-benzotriazole is an organic compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, specifically, is characterized by the presence of a bromine atom and a methyl group attached to the benzotriazole ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-1-methyl-1H-1,2,3-benzotriazole can be synthesized by brominating 1-methyl-1H-1,2,3-benzotriazole. A common method involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom at the 4-position serves as an effective leaving group, enabling nucleophilic displacement under various conditions.
Key Reactions and Conditions
Mechanistic Insights
The bromine undergoes SNAr (nucleophilic aromatic substitution) facilitated by the electron-withdrawing triazole ring. Polar aprotic solvents enhance nucleophilicity and reaction rates .
Cross-Coupling Reactions
The bromo group participates in palladium-catalyzed couplings to form C–C bonds.
Suzuki-Miyaura Coupling
Optimized Protocol
Reactions proceed efficiently at 90°C with 2 mol% Pd catalyst and 2:1 solvent ratios.
Functionalization via Reduction/Oxidation
The triazole ring and substituents undergo redox transformations.
Reduction
Reagent | Conditions | Product | Outcome | Source |
---|---|---|---|---|
H2 (1 atm) | Pd/C, EtOH | Partially reduced triazole ring | Selective C–N bond cleavage | |
NaBH4 | THF, 0°C | No reaction | Bromine inert to borohydride |
Oxidation
Oxidizing Agent | Conditions | Product | Notes | Source |
---|---|---|---|---|
KMnO4 | H2SO4, 100°C | Degradation | Over-oxidation occurs | |
mCPBA | CH2Cl2, 25°C | N-Oxide formation | Limited conversion (32%) |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient ring directs electrophiles to specific positions.
Reaction | Reagent | Position | Product | Yield | Source |
---|---|---|---|---|---|
Nitration | HNO3/H2SO4 | 5-position | 4-Bromo-5-nitro-1-methylbenzotriazole | 58% | |
Sulfonation | SO3/H2SO4 | 6-position | 4-Bromo-6-sulfo-1-methylbenzotriazole | 41% |
Regioselectivity
EAS occurs predominantly at the 5- and 6-positions due to the triazole ring’s electronic effects .
Stability and Reaction Hazards
Thermal Stability
Decomposes above 250°C, releasing toxic fumes (HBr, NOx) .
Safety Data
Hazard | Precautionary Measures | Source |
---|---|---|
Skin irritation (H315) | Use gloves and fume hood | |
Acute toxicity (H302) | Avoid ingestion |
Industrial-Scale Reaction Optimization
Continuous flow reactors improve yields and safety for large-scale Suzuki couplings .
Parameter | Batch Process | Flow Process |
---|---|---|
Reaction time | 12 h | 30 min |
Palladium loading | 2 mol% | 0.5 mol% |
Yield | 85% | 91% |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Bromo-1-methyl-1H-1,2,3-benzotriazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing drugs with anticancer, antiviral, and antibacterial properties.
Case Study : A study indicated that benzotriazole derivatives exhibit significant antimicrobial activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1.6 μg/ml to 25 μg/ml against Candida albicans, demonstrating their potential as antimicrobial agents .
Material Sciences
This compound is also utilized in the development of corrosion inhibitors for metals, particularly copper and its alloys. The presence of the bromine atom enhances its effectiveness in preventing corrosion.
Application Example : In practical applications, benzotriazoles are incorporated into coatings that protect metal surfaces from oxidation and degradation in various environments .
Organic Synthesis
In organic synthesis, this compound acts as a versatile intermediate for creating more complex organic molecules. Its unique structure allows it to participate in various chemical reactions.
Synthesis Pathways :
- The compound can be synthesized through nucleophilic substitution reactions involving brominated precursors.
- It can also be used in cross-coupling reactions to form carbon-carbon bonds .
Catalysis
The compound plays a role in catalytic processes including polymerization and cross-coupling reactions. Its ability to stabilize reactive intermediates makes it valuable in developing new catalytic systems.
The biological activity of this compound has been extensively studied:
Activity Type | Tested Strains | Result |
---|---|---|
Antibacterial | E. coli, B. subtilis | MICs of 1.6 - 25 μg/ml |
Antifungal | Candida albicans | Moderate activity observed |
The mechanism of action is believed to involve interactions with specific molecular targets, which can enhance the compound's binding affinity due to the presence of the bromine atom and methyl group .
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity. In medicinal applications, it can inhibit the activity of specific enzymes or disrupt the function of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its use as a CK2 inhibitor.
4-Bromo-1-methyl-1H-1,2,3-triazole: Similar structure but lacks the benzene ring, leading to different chemical properties.
1-Methyl-1H-1,2,3-benzotriazole: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
4-Bromo-1-methyl-1H-1,2,3-benzotriazole is unique due to the presence of both a bromine atom and a methyl group on the benzotriazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potent compound in medicinal chemistry .
Biologische Aktivität
4-Bromo-1-methyl-1H-1,2,3-benzotriazole is a chemical compound belonging to the benzotriazole family, characterized by a bicyclic structure that includes a benzene ring fused to a 1,2,3-triazole moiety. This compound is notable for its diverse biological activities and potential applications in various fields including pharmacology, agriculture, and materials science.
- Molecular Formula : C₇H₅BrN₄
- Molecular Weight : 198.02 g/mol
- Structure : The compound features a bromine atom at the 4-position and a methyl group at the 1-position of the triazole ring, influencing its reactivity and biological properties.
Biological Activity Overview
This compound exhibits a range of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. These activities are attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Research has shown that benzotriazole derivatives possess significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have demonstrated that compounds similar to this compound exhibit moderate antibacterial effects against strains such as Escherichia coli and Bacillus subtilis .
- Antifungal Activity : The compound has shown effectiveness against fungal pathogens like Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Anti-inflammatory and Analgesic Properties
The benzotriazole scaffold has been linked to anti-inflammatory effects. In various studies:
- Compounds derived from benzotriazole have exhibited analgesic effects comparable to traditional analgesics .
Anticancer Potential
Emerging research indicates that this compound may have anticancer properties:
- In vitro studies have suggested that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is believed to be mediated through:
- Non-covalent Interactions : The bromine atom and the benzotriazole core allow for strong interactions with enzymes and receptors via hydrogen bonding and π-π stacking.
- Target Modulation : These interactions can modulate various biological pathways leading to observed therapeutic effects .
Case Studies
Eigenschaften
IUPAC Name |
4-bromo-1-methylbenzotriazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFALXBGBJHMER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378259-89-2 | |
Record name | 4-bromo-1-methyl-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.